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Compound Name:
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CAS No.: 946772-61-8
Cat. No.: B1318587

Get Quote

\ J

This guide serves as an in-depth technical monograph on 3-Chloro-2-(3-
chlorophenoxy)aniline, a specific polychlorinated diphenyl ether amine. This compound is a
critical intermediate in the synthesis of bioactive scaffolds, particularly in the development of
non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.

Part 1: Executive Summary & ldentity

Compound Identity:

Chemical Name: 3-Chloro-2-(3-chlorophenoxy)aniline[1][2][3]
e CAS Registry Number:946772-61-8[1][2][3]

* PubChem CID: While direct indexing varies by vendor updates, this compound is structurally
a chlorinated derivative of 2-phenoxyaniline (CID 13514846). It is frequently identified in
chemical catalogs by its CAS.

e Molecular Formula:
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e Molecular Weight: 254.11 g/mol [5]

Significance: This molecule represents a "privileged scaffold” in medicinal chemistry. The ortho-

phenoxyaniline motif is a bioisostere of the diphenylamine core found in NSAIDs like

Diclofenac and Meclofenamic acid. The specific substitution pattern (3-chloro on the aniline ring

and 3-chloro on the phenoxy ring) modulates the dihedral angle of the ether linkage,

influencing binding affinity in hydrophobic pockets of enzymes such as Cyclooxygenase (COX)

and Enoyl-ACP reductase (InhA).

Part 2: Physiochemical & Structural Analysis

The steric bulk of the chlorine atom at the 3-position of the aniline ring forces the diphenyl ether

system into a non-planar conformation. This "twist" is crucial for selectivity in biological targets.

Key Properties (Predicted/Experimental):

Property Value

LogP (Octanol/Water) ~4.2-4.5

Mechanistic Implication

High lipophilicity;
suggests excellent
membrane permeability
but poor aqueous
solubility.

pKa (Conjugate Acid) ~2.5-3.0

The electron-withdrawing
chlorine (inductive effect)
reduces the basicity of the
amine compared to aniline
(pKa 4.6).

H-Bond Donors 1 (NH2)

Critical for hinge binding in

kinase domains.

| Topological Polar Surface Area | ~35 A2 | Ideal for blood-brain barrier penetration if required. |

Part 3: Synthesis & Manufacturing Protocols
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The synthesis of 3-Chloro-2-(3-chlorophenoxy)aniline requires a regioselective approach to
establish the ether linkage at the sterically crowded 2-position.

Core Synthesis Pathway: Nucleophilic Aromatic
Substitution ()

Rationale: The most robust route utilizes 2,3-dichloronitrobenzene. The nitro group activates
the ortho-chlorine (position 2) for nucleophilic attack, while the meta-chlorine (position 3)
remains intact due to lack of resonance activation.

Step 1: Ether Formation (

Reagents: 2,3-Dichloronitrobenzene, 3-Chlorophenol, Potassium Carbonate (

).

Solvent: DMF or DMSO (Polar aprotic solvents accelerate

).

Conditions:

, 4-6 hours.

Mechanism: The phenoxide anion attacks C2, forming a Meisenheimer complex, followed by
the elimination of chloride.

Step 2: Nitro Reduction
o Reagents: Iron powder (

) / Ammonium Chloride (
) or Hydrogen (
) / Raney Nickel.

e Solvent: Ethanol/Water (3:1).
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e Conditions: Reflux (

), 2 hours.

e Mechanism: Single electron transfer (SET) reduction of the nitro group to the amine.

Reaction Logic

Regioselectivity: Nitro activates C2-Cl over C3-Cl

2,3-Dichloronitrobenzene K2CO3, DMF
(Electrophile) 90°C, SNAr Fe/NH4Cl
2-(3-Chlorophenoxy)-3-chloronitrobenzene| EtOH/H20, Red. _ | 3-Chloro-2-(3-chlorophenoxy)aniline
(Ether Intermediate) (Target)
3-Chlorophenol

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway utilizing regioselective nucleophilic aromatic substitution.
Detailed Protocol (Self-Validating)
o Ether Coupling:

o Charge a reaction vessel with 3-chlorophenol (1.05 eq) and

(1.5 eq) in DMF. Stir at room temperature for 30 min to form the phenoxide.
o Add 2,3-dichloronitrobenzene (1.0 eq) slowly.
o Heatto

. Monitor by TLC (Hexane/EtOAc 8:1). The starting nitrobenzene spot (

) should disappear, replaced by the ether product (

).
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o Validation: If the reaction stalls, add 0.1 eq of catalytic 18-crown-6 to solubilize the
potassium ion.

o Reduction:

[¢]

Dissolve the intermediate in EtOH/Water. Add Fe powder (5 eq) and

(5 eq).

[e]

Reflux vigorously. The yellow nitro compound will turn into a colorless/brownish amine.

o

Workup: Filter hot through Celite to remove iron oxides.

[¢]

Purification: Recrystallize from Ethanol/Hexane to remove trace phenols.

Part 4: Analytical Profiling

To ensure scientific integrity, the identity of the compound must be verified using the following
spectral signatures.

1. Proton NMR (

-NMR, 400 MHz,
):
e 3.8-4.2 ppm (br s, 2H): Characteristic amine (

) protons. This signal is exchangeable with

e 6.5-7.5 ppm (m, 7H): Aromatic region.

o Look for a triplet of triplets or distinct multiplets corresponding to the 3-chlorophenoxy ring.

o The aniline ring protons will show an ABC pattern due to the 1,2,3-substitution (doublet,
triplet, doublet).

2. Mass Spectrometry (LC-MS):
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« lonization: ESI+ (Electrospray lonization).
e Parent lon (

): 254.1 (base peak) and 256.1 (M+2).

 |sotope Pattern: The presence of two chlorine atoms results in a distinct 9:6:1 intensity ratio
for M, M+2, and M+4 peaks (approximate relative heights: 100%, 65%, 10%). This is a
definitive confirmation of the dichloro-substitution.

Part 5: Biological Relevance & Applications

This compound is not merely a building block; it serves as a pharmacophore for specific
biological targets.

1. Kinase Inhibition (Type Il Inhibitors): The 2-phenoxyaniline motif mimics the "hinge-binding"
region of ATP. The ether oxygen acts as a hydrogen bond acceptor, while the amine (

) acts as a donor.

o Target:Raf Kinase and p38 MAP Kinase.

e Mechanism: The "twist" induced by the 3-chloro group allows the molecule to fit into the
hydrophobic back-pocket of the kinase, often used in designing "Sorafenib-like" inhibitors.

2. Anti-Infective Agents (Enoyl-ACP Reductase): Polychlorinated diphenyl ethers are potent
inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium
tuberculosis and Plasmodium falciparum.

e Logic: The lipophilic chlorines occupy the hydrophobic substrate-binding tunnel of the
enzyme.
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3-Chloro-2-(3-chlorophenoxy)aniline

Twisted Conformation

COX-2 Enzyme
(Allosteric Site)

NH2 Donor / Ether AcceptorCl-Lipophilicity
Kinase Domain (Raf/p38) Enoyl-ACP Reductase
(Hinge Binding) (Hydrophobic Pocket)

Click to download full resolution via product page
Figure 2: Biological targets and molecular interaction mechanisms.
Part 6: Safety & Handling (GHS)
Hazard Classification:
e Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

o Specific Target Organ Toxicity: Blood (Methemoglobinemia). Aromatic amines can oxidize
hemoglobin to methemoglobin, reducing oxygen transport.

o Aquatic Toxicity: Acute Category 1 (Very toxic to aquatic life) due to the stable chlorinated
ether structure.

Handling Protocol:

o PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and a fume
hood are mandatory.

» Disposal: Do not release into drains. Incineration with scrubbers for HCI gas is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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